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molecular formula C9H7F2NO2 B8511143 1,2-Difluoro-4-(2-nitroprop-1-enyl)benzene

1,2-Difluoro-4-(2-nitroprop-1-enyl)benzene

Cat. No. B8511143
M. Wt: 199.15 g/mol
InChI Key: FCUKZKHRCMMVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829572B2

Procedure details

3,4-difluorobenzaldehyde (54 g, 380 mmol), ammonium acetate (19 g, 247 mmol), and 4 Å molecular sieves (54 g) were combined in nitroethane (810 mL) and heated at reflux for 24 hours. The reaction was filtered, and concentrated in vacuo. The resultant mixture was partitioned between ethyl acetate (500 mL) and water (300 mL). The organic phase was separated, washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The residue was cooled to 4° C. for 2 hours then ethanol (100 mL) was added to give yellow crystals which were collected by filtration. (57.2 g 75.6% yield). 1H NMR (400 MHz, CDCl3) δ 8.0 (s, 1H), 7.15-7.25 (m, 2H), 3.7 (t, 1H), 2.4 (s, 3H).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Name
nitroethane
Quantity
810 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH:5]=O.C([O-])(=O)C.[NH4+].[N+:16]([CH2:19][CH3:20])([O-:18])=[O:17]>>[F:10][C:9]1[CH:8]=[CH:7][C:4]([CH:5]=[C:19]([N+:16]([O-:18])=[O:17])[CH3:20])=[CH:3][C:2]=1[F:1] |f:1.2|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1F
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
nitroethane
Quantity
810 mL
Type
reactant
Smiles
[N+](=O)([O-])CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant mixture was partitioned between ethyl acetate (500 mL) and water (300 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
ethanol (100 mL) was added
CUSTOM
Type
CUSTOM
Details
to give yellow crystals which
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Name
Type
Smiles
FC1=C(C=C(C=C1)C=C(C)[N+](=O)[O-])F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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